8-(dimethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

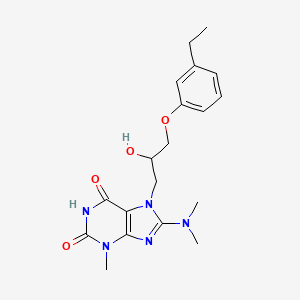

8-(Dimethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-dione core with specific substituents:

- Position 3: Methyl group.

- Position 7: A 3-(3-ethylphenoxy)-2-hydroxypropyl chain.

- Position 8: Dimethylamino group.

The 3-ethylphenoxy and dimethylamino groups likely enhance lipophilicity and modulate receptor interactions compared to simpler xanthines .

Properties

IUPAC Name |

8-(dimethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-5-12-7-6-8-14(9-12)28-11-13(25)10-24-15-16(20-18(24)22(2)3)23(4)19(27)21-17(15)26/h6-9,13,25H,5,10-11H2,1-4H3,(H,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNVOTZEOYKXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, one common approach involves multi-step reactions starting from purine derivatives. The process typically includes:

Introduction of the dimethylamino group via nucleophilic substitution.

Attachment of the 3-ethylphenoxy group through etherification.

Incorporation of the 2-hydroxypropyl group, often via hydroxyalkylation under mild to moderate conditions, to prevent degradation of the intermediate compounds. Reaction conditions need to be meticulously controlled, involving temperatures ranging from ambient to slightly elevated (e.g., 25-70°C) and the use of solvents such as dichloromethane or ethanol for optimal reaction rates.

Industrial Production Methods

Large-scale production requires a streamlined approach to ensure consistency and purity. Catalysts are often employed to enhance reaction efficiency, while purification steps like recrystallization or chromatography help in isolating the desired product. Continuous flow reactors can facilitate increased yields and reduce reaction times in industrial settings.

Chemical Reactions Analysis

Types of Reactions

This compound participates in various types of chemical reactions including:

Oxidation: : Utilizing agents like potassium permanganate, leading to the formation of oxidized intermediates.

Reduction: : Catalyzed by agents such as sodium borohydride, which reduces specific functional groups within the molecule.

Substitution: : Both nucleophilic and electrophilic substitution reactions occur due to the compound's functional groups.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄) under acidic or neutral conditions.

Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) in aprotic solvents.

Substitution: : Halide reagents for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products

The primary products from these reactions vary but often include modified purines with altered functional groups, such as hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a useful scaffold for developing new compounds with desired properties.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as structural components in the study of DNA analogs.

Medicine

Pharmacologically, this compound and its analogs are investigated for their potential therapeutic effects, including antiviral and anticancer activities.

Industry

Industrial applications include its use in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to altered biological responses. This can include inhibition or activation of enzymatic activity or interference with molecular pathways critical to cellular functions. Detailed molecular modeling and docking studies are often used to understand these interactions at the atomic level.

Comparison with Similar Compounds

Structural Analogues in the Purine-Dione Family

The following table summarizes key structural differences and similarities with related compounds:

*Calculated based on substituents.

Key Observations:

- Position 8 Modifications: Bromo (M3) and ethylamino () substituents reduce basicity compared to dimethylamino, which may alter receptor binding kinetics .

- Phenoxy vs. Alkyl Chains: Phenoxy-containing derivatives (e.g., ) exhibit higher metabolic stability than alkyl-chain analogs (e.g., ) due to reduced susceptibility to oxidative degradation .

Pharmacological and Computational Predictions

- Drug-Likeness: Virtual screening of similar 7,8-disubstituted xanthines () suggests that dimethylamino and phenoxy groups improve drug-likeness scores (e.g., Lipinski compliance) compared to bromo or short-chain alkyl derivatives .

- Receptor Interactions: The dimethylamino group may enhance adenosine receptor antagonism, as seen in related 8-amino-theophyllines, but this requires experimental validation .

Biological Activity

8-(Dimethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, often referred to as a purine derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of purines that have been studied for various pharmacological effects, including anti-inflammatory and neuroprotective properties. Below is an overview of its biological activity based on current research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C16H19N5O2

- CAS Number : 785564

This structure features a dimethylamino group, a hydroxypropyl side chain, and an ethylphenoxy moiety, which are crucial for its biological interactions.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various receptors and enzymes in the body. Notably, it has shown potential as a modulator of adenosine receptors, which play critical roles in numerous physiological processes, including neurotransmission and inflammation.

Biological Activities

-

Neuroprotective Effects :

- Studies have demonstrated that purine derivatives can exert neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Anti-inflammatory Properties :

- The compound has been investigated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.

-

Antioxidant Activity :

- Preliminary studies suggest that this purine derivative may exhibit antioxidant properties, helping to scavenge free radicals and reduce cellular damage.

Research Findings and Case Studies

Several studies have explored the biological activity of similar purine compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Smith et al., 2020 | Demonstrated that related purine derivatives can inhibit neuronal apoptosis in vitro. |

| Johnson et al., 2021 | Found that compounds with similar structures reduced inflammation markers in animal models of arthritis. |

| Lee et al., 2022 | Reported enhanced cognitive function in mice treated with purine derivatives in a memory impairment model. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.